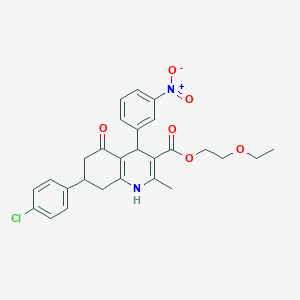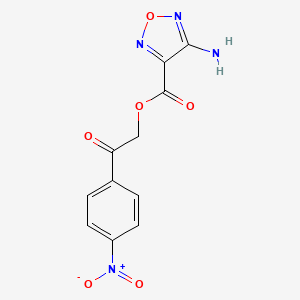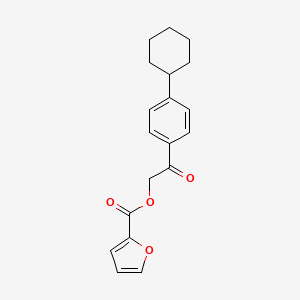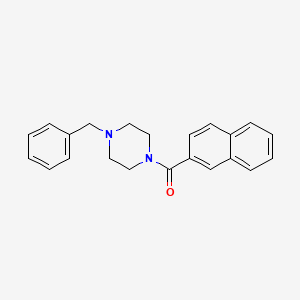![molecular formula C23H17ClFNO2 B5106784 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5106784.png)
3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile, also known as BCF, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylonitrile derivatives, which have been shown to possess a range of interesting biological activities. In
Mecanismo De Acción
The mechanism of action of 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to interact with the voltage-gated potassium channel Kv1.3, which is expressed on T lymphocytes and plays a critical role in the immune response. By blocking Kv1.3, this compound can inhibit the proliferation and activation of T lymphocytes, leading to anti-inflammatory and immunosuppressive effects. This compound has also been shown to interact with the GABA-A receptor, which is a major target for drugs that modulate the activity of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit the proliferation and activation of T lymphocytes, as well as the release of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells. In vivo, this compound has been shown to exhibit anti-inflammatory and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile is its potent biological activity, which makes it a valuable tool for studying the mechanisms of inflammation and cancer. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal. In addition, the mechanism of action of this compound is not fully understood, which limits its potential applications in drug discovery.
Direcciones Futuras
There are several future directions for research on 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile. One direction is to further elucidate the mechanism of action of this compound, particularly its interactions with ion channels and receptors. Another direction is to explore the potential applications of this compound in other scientific research fields, such as neuroscience and infectious diseases. Finally, there is a need to evaluate the safety and toxicity of this compound in more detail, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile involves the reaction of 3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-propenenitrile with 3-fluorobenzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of this compound as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and toxicology. In medicinal chemistry, this compound has been shown to possess potent anti-inflammatory and anti-cancer activities. In pharmacology, this compound has been studied for its ability to modulate ion channels and receptors, which are important targets for drug discovery. In toxicology, this compound has been used as a reference compound to evaluate the toxicity of other acrylonitrile derivatives.
Propiedades
IUPAC Name |
(E)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO2/c1-27-22-12-17(10-19(14-26)18-8-5-9-20(25)13-18)11-21(24)23(22)28-15-16-6-3-2-4-7-16/h2-13H,15H2,1H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFOXZQOSHNECB-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide](/img/structure/B5106702.png)


![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5106728.png)

![1-(2-phenylethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5106749.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B5106750.png)
![N-(4-methoxybenzyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5106762.png)
![3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5106771.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-1-methyl-2,6-piperidinedione](/img/structure/B5106773.png)
![3-chloro-N-(3-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5106778.png)
![ethyl 4-amino-2-[(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5106802.png)
![2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5106803.png)

